(3-Chlor-4-fluorphenyl)methylamin CAS No. 1247051-30-4"

>

(3-Chlor-4-fluorphenyl)methylamin CAS No. 1247051-30-4"

>

(3-Chlor-4-fluorphenyl)methylamin

Übersicht

Beschreibung

(3-Chloro-4-fluorophenyl)methylamine is a chemical compound that has attracted the attention of researchers due to its unique properties. It has been used in the synthesis of new small compounds, where the 3-chloro-4-fluorophenyl fragment is incorporated into distinct chemotypes .

Synthesis Analysis

The synthesis of compounds incorporating the 3-chloro-4-fluorophenyl fragment involves a cheap and facile preliminary assay . An improved three-step process for the synthesis of gefitinib from readily available starting material has been discussed, which is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step .Molecular Structure Analysis

The molecular structure of(3-Chloro-4-fluorophenyl)methylamine is complex, with the presence of the 3-chloro-4-fluorophenyl fragment being an important structural feature . This fragment has been shown to improve the inhibition of tyrosinase in new chemotypes .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre einzigartige Struktur ermöglicht die Einführung von Fluor- und Chloratomen in andere Moleküle, was deren chemische Eigenschaften signifikant verändern kann. So kann sie beispielsweise bei der Synthese komplexer Moleküle für Pharmazeutika verwendet werden, wobei das Vorhandensein von Fluor oft die biologische Aktivität und metabolische Stabilität des Arzneimittels erhöht .

Medizinische Chemie

In der medizinischen Chemie ist (3-Chlor-4-fluorphenyl)methylamin für die Entwicklung neuer Therapeutika wertvoll. Die Einarbeitung in größere Moleküle kann zur Entdeckung von Verbindungen mit potenziellen Antikrebs-, Antiviral- oder Antibakteriellen Eigenschaften führen. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielstrukturen zu interagieren, kann genutzt werden, um die Wirksamkeit von Medikamenten zu optimieren und die Toxizität zu reduzieren .

Landwirtschaft

Die Derivate der Verbindung könnten auf ihre potenzielle Verwendung in der Landwirtschaft untersucht werden. Sie könnten als Bausteine für die Synthese neuer Pestizide oder Herbizide dienen. Die Einführung von Fluor insbesondere ist bekannt dafür, die biologische Aktivität von Agrochemikalien zu verbessern, was zu effektiveren und selektiveren Produkten führen kann .

Materialwissenschaften

In der Materialwissenschaft könnte diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder neue Polymere mit spezifischen Eigenschaften wie erhöhter Widerstandsfähigkeit gegen Abbau oder verbesserter mechanischer Festigkeit zu erzeugen. Ihre Fluor- und Chloratome könnten der Schlüssel zur Entwicklung von Materialien für spezielle Anwendungen sein, beispielsweise in der Luft- und Raumfahrt oder in der Automobilindustrie .

Umweltwissenschaften

(3-Chlor-4-fluorphenyl)methylamin: kann Anwendungen in der Umweltwissenschaften haben, insbesondere bei der Entwicklung von Sensoren oder Assays zum Nachweis von Umweltverschmutzung. Die Reaktivität der Verbindung mit verschiedenen Stoffen könnte genutzt werden, um empfindliche und selektive Nachweismethoden zu entwickeln .

Biochemie

In der Biochemie kann die Verbindung verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen oder Inhibitoren zu synthetisieren, die die Enzymaktivität modulieren können. Dies ist besonders nützlich, um Krankheitsmechanismen zu verstehen oder neue diagnostische Werkzeuge zu entwickeln. Die Struktur der Verbindung ermöglicht die Herstellung von Analoga, die natürliche Substrate nachahmen oder an die aktiven Zentren von Enzymen binden .

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

This can result in changes to cellular processes and overall physiological function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell proliferation .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-fluorophenyl)methylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemische Analyse

Biochemical Properties

(3-Chloro-4-fluorophenyl)methylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit tyrosinase, an enzyme responsible for the oxidation of L-tyrosine and L-DOPA to dopaquinone, a precursor in melanin synthesis . The interaction between (3-Chloro-4-fluorophenyl)methylamine and tyrosinase involves binding to the enzyme’s active site, thereby preventing the oxidation process. This inhibition can lead to a decrease in melanin production, which is relevant in the context of skin disorders and neurodegenerative diseases like Parkinson’s disease .

Cellular Effects

(3-Chloro-4-fluorophenyl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of tyrosinase can impact melanocytes, the cells responsible for melanin production, leading to altered pigmentation . Additionally, its effects on gene expression and cellular metabolism can influence other cell types, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of (3-Chloro-4-fluorophenyl)methylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the oxidation of L-tyrosine and L-DOPA . This inhibition leads to a reduction in melanin synthesis, which can have downstream effects on cellular processes and gene expression related to pigmentation and neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-4-fluorophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of tyrosinase and prolonged effects on melanin production and cellular processes.

Dosage Effects in Animal Models

The effects of (3-Chloro-4-fluorophenyl)methylamine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit tyrosinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other enzymes and cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of tyrosinase and its associated effects on melanin production and cellular function.

Metabolic Pathways

(3-Chloro-4-fluorophenyl)methylamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s inhibition of tyrosinase affects the metabolic flux of melanin synthesis, leading to changes in metabolite levels . Additionally, its interactions with other enzymes may impact broader metabolic pathways, potentially influencing cellular energy production, detoxification processes, and other metabolic functions.

Transport and Distribution

The transport and distribution of (3-Chloro-4-fluorophenyl)methylamine within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its overall efficacy and potential side effects, as well as its accumulation in specific cellular compartments.

Subcellular Localization

(3-Chloro-4-fluorophenyl)methylamine’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in melanosomes, the organelles responsible for melanin synthesis, is crucial for its inhibitory effects on tyrosinase and melanin production.

Eigenschaften

IUPAC Name |

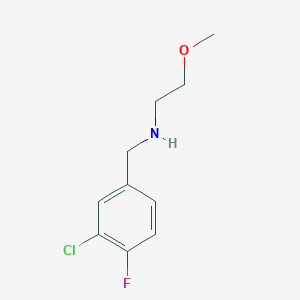

N-[(3-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDZZNYVKDSBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

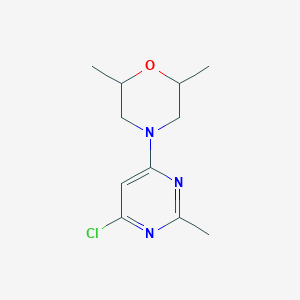

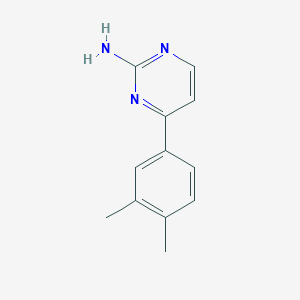

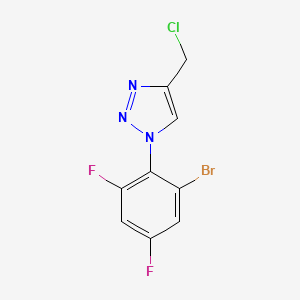

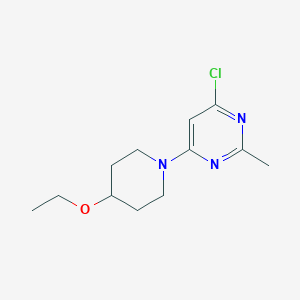

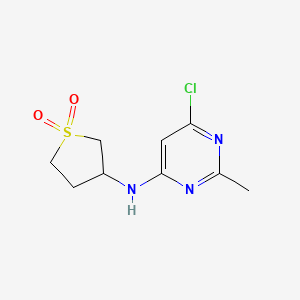

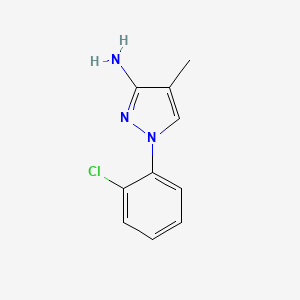

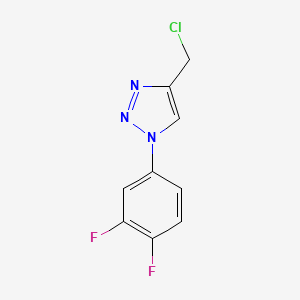

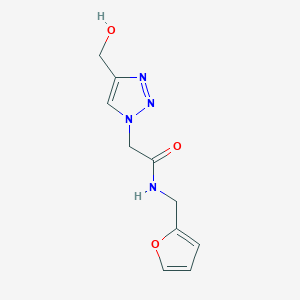

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)

![4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467445.png)

![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467447.png)

![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)

![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)